"4-(2-Methylimidazol-1-ylmethyl)phenylamine" properties and uses
"4-(2-Methylimidazol-1-ylmethyl)phenylamine" properties and uses
An In-depth Technical Guide to 4-(2-Methylimidazol-1-ylmethyl)phenylamine
This technical guide provides a comprehensive overview of the known properties and potential context of the chemical compound 4-(2-Methylimidazol-1-ylmethyl)phenylamine for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
While extensive experimental data for 4-(2-Methylimidazol-1-ylmethyl)phenylamine is limited in publicly available literature, key chemical and physical properties have been reported, primarily by chemical suppliers. These properties are summarized below.
Table 1: Chemical and Physical Properties of 4-(2-Methylimidazol-1-ylmethyl)phenylamine
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃N₃ | [1][2] |
| Molecular Weight | 187.24 g/mol | [1][2] |
| CAS Number | 772311-98-5 | [3] |
| Appearance | Solid (form) | [1] |
| InChI | 1S/C11H13N3/c1-9-13-6-7-14(9)8-10-2-4-11(12)5-3-10/h2-7H,8,12H2,1H3 | [1] |
| SMILES | Cc1nccn1Cc2ccc(N)cc2 | [1] |
Note: Sigma-Aldrich states that they do not collect analytical data for this product and it is sold "AS-IS". The buyer is responsible for confirming the product's identity and/or purity.[1][4]
Safety Information
Safety information for 4-(2-Methylimidazol-1-ylmethyl)phenylamine is available from suppliers and is summarized in the table below.
Table 2: Safety Information for 4-(2-Methylimidazol-1-ylmethyl)phenylamine
| Parameter | Information | Source |
| GHS Pictogram | GHS06 (Skull and crossbones) | [1] |
| Signal Word | Danger | [1] |
| Hazard Statement(s) | H301 (Toxic if swallowed) | [1] |
| Precautionary Statement(s) | P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor) | [1] |
| Hazard Classification | Acute Toxicity 3 Oral | [1] |
Potential Uses and Research Context
There is no specific information available in the scientific literature regarding the uses and applications of 4-(2-Methylimidazol-1-ylmethyl)phenylamine. However, the presence of the 2-methylimidazole and phenylamine moieties suggests potential areas of investigation based on the known activities of related compounds.
The imidazole ring is a common scaffold in medicinal chemistry and is a component of many FDA-approved drugs. Its prevalence is due to its ability to engage in various biological interactions, including hydrogen bonding and coordination with metal ions in enzymes.
Derivatives of imidazole have a broad range of reported biological activities, including but not limited to:
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Anticancer: Some imidazole-based compounds have been investigated as inhibitors of various kinases and other enzymes involved in cancer signaling pathways.[5]
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Antifungal: The imidazole scaffold is a key feature of many antifungal drugs that inhibit the synthesis of ergosterol, a vital component of fungal cell membranes.
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Antihistaminic: The imidazole ring is present in histamine and its antagonists, which are used to treat allergies.
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Enzyme Inhibition: The nitrogen atoms in the imidazole ring can act as ligands for metal ions in the active sites of metalloenzymes, leading to their inhibition.
The phenylamine (aniline) moiety is also a common starting point for the synthesis of various pharmaceuticals.
Given this context, 4-(2-Methylimidazol-1-ylmethyl)phenylamine could be a potential building block or lead compound in drug discovery programs targeting a variety of biological targets. However, without experimental data, its specific uses remain speculative.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, or biological evaluation of 4-(2-Methylimidazol-1-ylmethyl)phenylamine are not described in the currently available scientific literature.
For researchers interested in working with this compound, a potential synthetic approach could involve the N-alkylation of 2-methylimidazole with a suitable 4-aminobenzyl halide or a related electrophile. The general procedure would likely involve reacting the two starting materials in a suitable solvent in the presence of a base. Purification would typically be achieved through techniques such as column chromatography, recrystallization, or distillation.
Characterization of the synthesized compound would require standard analytical techniques, including:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.
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Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
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Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
A ¹H NMR spectrum for the related compound 4-(2-methylimidazol-1-yl)phenylamine (CAS 74852-81-6) is available, which could serve as a reference for structural confirmation.[6]
Signaling Pathways and Mechanism of Action
There is no information available in the scientific literature regarding the mechanism of action or any signaling pathways modulated by 4-(2-Methylimidazol-1-ylmethyl)phenylamine.
To provide a conceptual framework for its potential investigation, the following diagram illustrates a general workflow for identifying the biological target and mechanism of action of a novel compound in a drug discovery context.
Caption: A generalized workflow for drug discovery and mechanism of action studies.
Conclusion
4-(2-Methylimidazol-1-ylmethyl)phenylamine is a commercially available chemical with basic property information documented. However, there is a notable absence of in-depth scientific literature detailing its pharmacological properties, specific uses, and biological mechanisms. The presence of the 2-methylimidazole and phenylamine functionalities suggests its potential as a scaffold in medicinal chemistry. Further research is required to elucidate its biological activity and potential therapeutic applications. This guide serves as a summary of the currently available information and provides a contextual framework for future research endeavors.
References
- 1. 4-(2-methylimidazol-1-ylmethyl)phenylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-(2-methylimidazol-1-ylmethyl)phenylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. pschemicals.com [pschemicals.com]
- 4. 4-(2-methylimidazol-1-ylmethyl)phenylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-(2-METHYLIMIDAZOL-1-YL)PHENYLAMINE(74852-81-6) 1H NMR spectrum [chemicalbook.com]
